(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Overview
Description
(4R)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride: . This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.
Reduction Reaction: The starting material undergoes a reduction reaction, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to produce the amine derivative.
Acidification: The resulting amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize waste.
Chemical Reactions Analysis
(4R)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as hydrochloric acid (HCl) for protonation and various nucleophiles for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
(4R)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
(4R)-6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-.
Uniqueness: The presence of the amine group and the specific methyl groups at the 6 and 8 positions contribute to its distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
(4R)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11;/h5-6,10H,3-4,12H2,1-2H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWDBMGTFMHGPX-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@@H](CCO2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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